N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide is a chemical compound with the molecular formula C18H19BrN2O2. This compound is characterized by the presence of a bromopyridine moiety attached to a benzamide structure, which is further substituted with a hexyloxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide typically involves the reaction of 5-bromopyridine-2-amine with 4-(hexyloxy)benzoic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and pyridine moieties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)benzamide: Lacks the hexyloxy group, which may affect its solubility and biological activity.
N-(5-chloropyridin-2-yl)-4-(hexyloxy)benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions.
N-(5-bromopyridin-2-yl)-4-(methoxy)benzamide:
Uniqueness
N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide is unique due to the presence of both the bromopyridine and hexyloxybenzamide moieties. This combination imparts specific chemical properties, such as enhanced solubility and potential for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-hexoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-2-3-4-5-12-23-16-9-6-14(7-10-16)18(22)21-17-11-8-15(19)13-20-17/h6-11,13H,2-5,12H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMURVHGGPIDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.